molecular formula C22H29N3O2 B1677980 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide CAS No. 896203-18-2

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide

Cat. No. B1677980
M. Wt: 367.5 g/mol
InChI Key: FVNDSDZIAJJKNY-UHFFFAOYSA-N
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Description

“2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide” is a chemical compound with the molecular formula C22H29N3O2 and a molecular weight of 367.48456 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 2-substituted chiral piperazines was achieved via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular weight of 367.48456 . Other properties such as melting point, boiling point, and density would require experimental determination.

Future Directions

The future directions for this compound could involve further studies on its potential therapeutic applications, particularly in relation to alpha1-adrenergic receptors . Additionally, more research could be conducted to fully understand its physical and chemical properties, as well as its safety profile.

properties

IUPAC Name

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-4-27-21-11-6-5-9-19(21)23-22(26)16-24-12-14-25(15-13-24)20-10-7-8-17(2)18(20)3/h5-11H,4,12-16H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNDSDZIAJJKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=CC(=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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